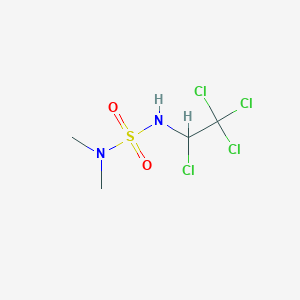
N,N-Dimethyl-N'-(1,2,2,2-tetrachloroethyl)sulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide is a chemical compound that belongs to the class of sulfuric diamides. This compound is characterized by the presence of a sulfuric diamide group attached to a tetrachloroethyl moiety. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide typically involves the reaction of N,N-dimethylamine with 1,2,2,2-tetrachloroethane in the presence of a sulfuric acid catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide involves large-scale reactions using automated reactors. The process includes the continuous addition of reactants and catalysts, followed by purification steps such as distillation and crystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into amines and other reduced forms.
Substitution: The tetrachloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and reduced sulfur compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylethylenediamine: A related compound with similar structural features but different chemical properties.
N,N-Dimethyl-1,2-ethanediamine: Another similar compound used in various chemical reactions and industrial applications.
Uniqueness
N,N-Dimethyl-N’-(1,2,2,2-tetrachloroethyl)sulfuric diamide is unique due to the presence of the tetrachloroethyl group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
64298-53-9 |
|---|---|
Molekularformel |
C4H8Cl4N2O2S |
Molekulargewicht |
290.0 g/mol |
IUPAC-Name |
1,1,1,2-tetrachloro-2-(dimethylsulfamoylamino)ethane |
InChI |
InChI=1S/C4H8Cl4N2O2S/c1-10(2)13(11,12)9-3(5)4(6,7)8/h3,9H,1-2H3 |
InChI-Schlüssel |
ARMJSTBISLAMQL-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)S(=O)(=O)NC(C(Cl)(Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(1-Chloropropan-2-yl)oxy]propanoic acid](/img/structure/B14497616.png)
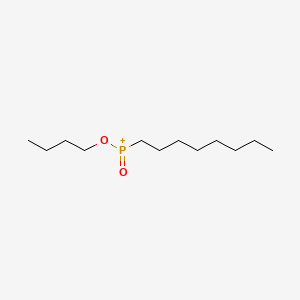
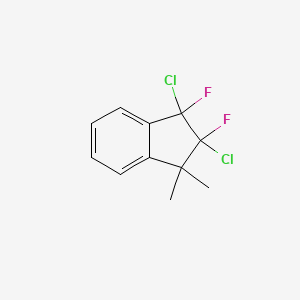
![Diethyl [fluoro(4-nitrophenyl)methylidene]propanedioate](/img/structure/B14497639.png)
![S-[2-(Ethylcarbamoyl)phenyl] ethylcarbamothioate](/img/structure/B14497640.png)
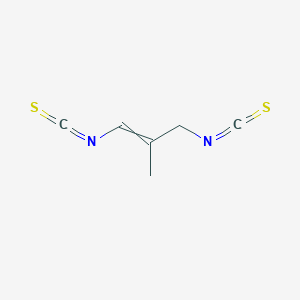
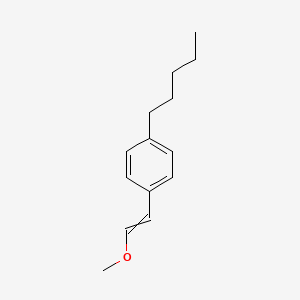
![4-[(2,4-Diaminopyrimidin-5-yl)methyl]-2-methoxy-6-methylphenol](/img/structure/B14497659.png)
![2,3-Bis[(propan-2-yl)oxy]naphthalene](/img/structure/B14497666.png)
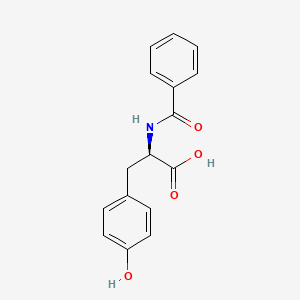
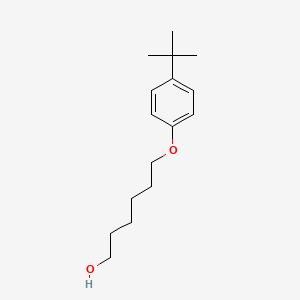
![8-Methylbicyclo[4.2.0]octan-7-one](/img/structure/B14497675.png)
![[1-(2-Oxopropyl)pyridin-2(1H)-ylidene]propanedinitrile](/img/structure/B14497701.png)
